molecular formula C15H19NO4 B6179990 1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2580181-80-0

1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B6179990
CAS No.: 2580181-80-0
M. Wt: 277.3
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Description

1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Mechanism of Action

The mechanism by which 1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid exerts its effects involves the stabilization of the amine group through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eliminates a carbonate ion . The Boc group can be removed under acidic conditions, resulting in the formation of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The tert-butoxycarbonyl group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .

Properties

CAS No.

2580181-80-0

Molecular Formula

C15H19NO4

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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